molecular formula C19H18N2O6 B2742416 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester CAS No. 489416-40-2

4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B2742416
CAS No.: 489416-40-2
M. Wt: 370.361
InChI Key: PDUROYVXPFPVNV-UHFFFAOYSA-N
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Description

The compound 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester belongs to the tetrahydropyrimidine (THP) class, a scaffold known for diverse pharmacological activities. Its structure features:

  • A tetrahydropyrimidine core with a 2-oxo group.
  • A 4-(furan-2-carbonyloxy)phenyl substituent at position 2.
  • A methyl group at position 4.
  • An ethyl ester at position 5.

This compound is synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . Its structural analogues differ in substituents on the phenyl ring, oxidation state of the pyrimidine ring (e.g., oxo vs. thioxo), and ester groups, leading to variations in physicochemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-3-25-18(23)15-11(2)20-19(24)21-16(15)12-6-8-13(9-7-12)27-17(22)14-5-4-10-26-14/h4-10,16H,3H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUROYVXPFPVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound involves multiple steps, often starting with readily available precursors. One common synthetic route includes:

  • Formation of the Furan-2-carbonyloxy Intermediate: : This begins with the reaction of furan-2-carboxylic acid with a suitable reagent to form the furan-2-carbonyloxy derivative.

  • Phenyl Group Introduction: : The intermediate is then coupled with a phenyl group through an esterification reaction.

  • Pyrimidine Ring Construction: : Subsequently, the construction of the pyrimidine ring involves the cyclization of the compound with relevant reagents under controlled conditions.

  • Final Product Formation: : The last step involves adding the ethyl ester moiety to obtain the final product.

Industrial Production Methods

Industrial-scale synthesis might use more efficient and cost-effective methods, such as catalytic processes and continuous flow reactors, to maximize yield and minimize production time. Reaction conditions like temperature, pressure, and solvent choice are optimized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation and Reduction: : It can be oxidized or reduced depending on the reagents and conditions used.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule.

  • Hydrolysis: : The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: : Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products Formed

  • From Oxidation: : Products include oxidized derivatives of the furan and pyrimidine rings.

  • From Reduction: : Reduced forms of the functional groups present in the molecule.

  • From Hydrolysis: : The primary product is the corresponding carboxylic acid derivative.

Scientific Research Applications

Biological Activities

Research indicates that 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that derivatives of tetrahydropyrimidines can possess antioxidant effects, which are crucial for combating oxidative stress in biological systems .
  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties against various pathogens.
  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, which may have implications in treating metabolic disorders.

Applications in Medicinal Chemistry

The structural complexity and biological activity of this compound make it a valuable candidate for drug development. Its potential applications include:

  • Therapeutic Agents : Due to its enzyme inhibition properties, it may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
  • Antioxidant Formulations : Its antioxidant capabilities could be harnessed in formulations aimed at reducing oxidative stress-related conditions.
  • Antimicrobial Agents : The compound's efficacy against microbial strains positions it as a candidate for developing new antimicrobial therapies.

Mechanism of Action

The compound’s effects are exerted through its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes and receptors with binding sites complementary to the compound's structure.

  • Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating enzymes, or by altering receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

The table below summarizes critical structural differences between the target compound and its analogues:

Compound Name Position 4 Substituent Position 2 Group Position 5 Ester Biological Activity Reference
Target Compound 4-(Furan-2-carbonyloxy)phenyl Oxo (C=O) Ethyl Not explicitly reported
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THP-5-carboxylate 5-(Methoxymethyl)furan-2-yl Oxo Ethyl Antioxidant (DPPH assay)
4-(Furan-2-yl)-6-methyl-2-thioxo-THP-5-carboxylate esters Furan-2-yl Thioxo (C=S) Methyl/Ethyl Antioxidant (IC~50~: 18–32 µM)
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-THP-5-carboxylate 4-Fluorophenyl Oxo Ethyl Thymidine phosphorylase inhibitor (IC~50~: 0.014 µM)
Methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-THP-5-carboxylate 3,4-Difluorophenyl Oxo Methyl Not reported
Key Observations:
  • Position 4 Substituents : The furan-2-carbonyloxy group in the target compound introduces a bulky, electron-withdrawing moiety compared to simpler furan or fluorophenyl groups. This may influence solubility and receptor binding.
  • Oxo vs. Thioxo : Replacement of the 2-oxo group with thioxo (C=S) in analogues enhances antioxidant activity, likely due to increased radical scavenging capacity .
  • Ester Groups : Ethyl esters generally improve lipophilicity compared to methyl esters, affecting membrane permeability.

Spectral and Physicochemical Properties

Spectral Data Comparison:
Property Target Compound Methoxymethylfuran Analogue Thioxo Analogue
HRESIMS (m/z) Not reported 293.1145 [M–H]⁻ (C~14~H~18~N~2~O~5~) 327.08 [M+H]⁺ (C~12~H~14~N~2~O~4~S)
FTIR (cm⁻¹) Expected: ~1710 (ester C=O), ~1656 (amide C=O) 1710 (ester), 1656 (amide) 1680 (thioamide C=S)
¹H NMR Aromatic protons (δ 7.2–8.1), ester OCH~2~CH~3~ (δ 4.1–4.3) Similar aromatic/ester signals Additional thioxo proton (δ 3.8–4.0)
Physicochemical Trends:
  • Lipophilicity : Ethyl esters (e.g., target compound) exhibit higher logP values than methyl esters, enhancing blood-brain barrier penetration.
  • Solubility : Fluorophenyl derivatives (e.g., ) show reduced aqueous solubility due to hydrophobicity.
Antioxidant Activity:
  • Thioxo Analogues : Demonstrated potent radical scavenging in DPPH assays (IC~50~: 18–32 µM), outperforming oxo derivatives due to sulfur’s redox activity .
  • Methoxymethylfuran Analogue : Moderate antioxidant activity (IC~50~: ~50 µM), attributed to the electron-donating methoxymethyl group .
Enzyme Inhibition:
  • Fluorophenyl Analogues: Exhibited nanomolar inhibition of thymidine phosphorylase (IC~50~: 0.014 µM), critical in cancer therapy . The target compound’s furan-carbonyloxy group may hinder similar efficacy due to steric bulk.

Biological Activity

The compound 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a member of the pyrimidine derivatives that exhibit a variety of biological activities. Its unique structure combines a furan ring, a phenyl group, and a tetrahydropyrimidine core, which contribute to its potential therapeutic applications.

  • Molecular Formula : C19H18N2O6
  • Molecular Weight : 358.35 g/mol
  • Structural Features : The compound contains functional groups such as carbonyl (C=O) and ester (C-O-C), which are pivotal for its biological activity.

Antioxidant Activity

Research has indicated that pyrimidine derivatives, including this compound, possess significant antioxidant properties. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems. A study evaluating various Biginelli-type pyrimidines found that those with furan substituents exhibited enhanced antioxidant capabilities compared to simpler analogs .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This makes it a candidate for developing new antimicrobial agents .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that it induces apoptosis in tumor cells through the activation of caspase pathways. This is particularly relevant for its potential use in cancer therapy .

Study 1: Antioxidant Evaluation

A recent study synthesized several derivatives of pyrimidine and evaluated their antioxidant activity using the DPPH radical scavenging assay. The results indicated that the compound showed a significant reduction in DPPH radical levels, suggesting strong antioxidant activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further exploration for clinical applications .

The biological activity of 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester can be attributed to:

  • Interaction with Biological Targets : The compound interacts with specific enzymes and receptors in microbial and cancer cells, leading to altered metabolic pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cell death in cancerous cells while simultaneously providing protective effects against oxidative damage in normal cells .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 6-Methyl-2-Oxo-4-Phenyl-TetrahydropyrimidineC14H16N2O3Lacks furan ringMore straightforward synthesis route
Methyl 6-Methyl-TetrahydropyrimidineC14H16N2O3Simpler structureLess biological activity reported
Propan-2-Yl 4-[4-(Furan-Carbonyloxy)-Phenyl]C18H20N2O5Similar furan and phenyl groupsDifferent alkoxy substituent affects solubility

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